molecular formula C14H13N5O2 B5352237 N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

Número de catálogo: B5352237
Peso molecular: 283.29 g/mol
Clave InChI: NHTOMNDDPHJPKB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide, also known as HDM2 antagonist, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to have potential therapeutic benefits in the treatment of various types of cancer.

Mecanismo De Acción

The mechanism of action of N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide involves the inhibition of this compound. This compound is an E3 ubiquitin ligase that binds to p53 and promotes its degradation by ubiquitination. By inhibiting this compound, this compound prevents the degradation of p53 and promotes its activation. Activated p53 can then induce cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in cancer cells. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in a variety of cancer cell lines. In vivo studies have also shown that this compound can inhibit tumor growth and promote tumor regression in animal models of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide is its specificity for this compound. This compound has been shown to have minimal off-target effects, making it a promising candidate for cancer therapy. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the research and development of N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations or delivery methods to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the safety and efficacy of this compound in clinical trials, as well as its potential for combination therapy with other cancer drugs.

Métodos De Síntesis

The synthesis of N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide involves a series of chemical reactions. The first step is the synthesis of 7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine, which is achieved by reacting 5,6-dimethyl-1,2,4-triazine-3(2H)-one with hydroxylamine hydrochloride. The resulting compound is then reacted with 4-chlorobenzoyl chloride to yield N-(4-chlorobenzoyl)-7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine. Finally, the 4-chlorobenzoyl group is replaced with a benzamide group using sodium hydroxide to obtain this compound.

Aplicaciones Científicas De Investigación

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide has been extensively studied for its potential therapeutic benefits in the treatment of cancer. This compound acts as an inhibitor of this compound, a protein that is overexpressed in many types of cancer. By inhibiting this compound, this compound promotes the activation of the tumor suppressor protein p53, which is often mutated or inactivated in cancer cells. This activation leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.

Propiedades

IUPAC Name

N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-8-9(2)15-14-17-13(18-19(14)12(8)21)16-11(20)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTOMNDDPHJPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.